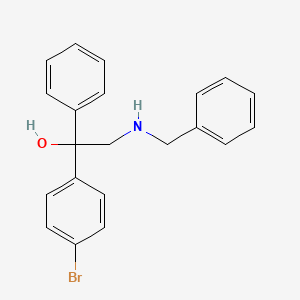
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, also known as ICM-7555, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate exerts its effects through the modulation of specific receptors and enzymes. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate binds to the benzodiazepine site of GABA-A receptors, which enhances the inhibitory effects of GABA and leads to anxiolytic and sedative effects. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate inhibits specific enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to have both biochemical and physiological effects. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to reduce anxiety and induce sedation in animal models. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. However, the exact biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, one major limitation of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate. One potential direction is the development of new drugs based on the scaffold of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, which could have improved pharmacological properties and reduced side effects. Another potential direction is the study of the effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate on other targets, such as ion channels and transporters, which could lead to new therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its potential applications in various fields.
In conclusion, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its applications in various fields.
Métodos De Síntesis
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate can be synthesized through a series of chemical reactions involving 4-iodophenol, 3-methylphenyl isocyanate, and ethylene oxide. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLNLFAHQNKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

